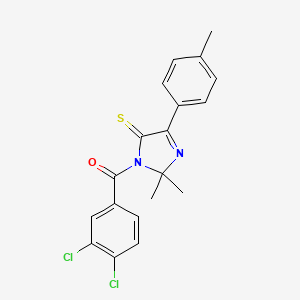![molecular formula C22H20Cl2N2OS B6517096 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-98-7](/img/structure/B6517096.png)
1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating synthetic molecule known for its unique structure and potential applications in various scientific fields. The presence of the diazaspirodecene ring system coupled with the thione and dichlorobenzoyl functionalities indicates its potential reactivity and diverse utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves:
Formation of the Spiro Ring System: Starting with a precursor containing the 1,4-diazaspirodecane ring, functionalizing agents are used to introduce the methyl and phenyl groups.
Thionation: A thionating agent like Lawesson's reagent converts a carbonyl precursor into the thione group.
Dichlorobenzoylation: The 3,4-dichlorobenzoyl group is introduced using reagents such as 3,4-dichlorobenzoyl chloride in the presence of a base.
Industrial production methods likely optimize these steps for yield and purity, potentially using advanced techniques like continuous flow reactors and high-throughput synthesis.
化学反応の分析
Types of Reactions
1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of reactions:
Oxidation: This reaction can be used to introduce sulfoxide or sulfone functionalities.
Reduction: Useful for reducing the thione to thiol or further functional groups.
Substitution: Various nucleophiles can replace the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: mCPBA (meta-Chloroperoxybenzoic acid), hydrogen peroxide under mild acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: Grignard reagents, organolithium compounds for various substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Functionalized Spiro Compounds: From substitution reactions.
科学的研究の応用
Chemistry
The compound can serve as a starting material for synthesizing complex molecules due to its functional group diversity.
Biology
Medicine
Could be explored for pharmacological properties, such as antimicrobial or anticancer activities, given its unique structure.
Industry
Might find applications in materials science, especially in designing new polymers or specialized coatings.
作用機序
The mechanism by which this compound exerts its effects is tied to its functional groups. The dichlorobenzoyl group can interact with specific enzymes, while the thione group can participate in redox reactions. The spiro ring provides structural rigidity, which can influence binding to biological targets.
類似化合物との比較
Similar compounds include:
1-(4-chlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
1-(3,4-difluorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Uniqueness: The unique combination of the dichlorobenzoyl group with the thione and diazaspirodecene scaffold offers a blend of reactivity and stability not commonly found in similar structures, potentially making it more versatile in both research and industrial applications.
Hope this brings some spark to your research! Anything else you want to dive into?
特性
IUPAC Name |
(3,4-dichlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(15-5-3-2-4-6-15)21(28)26(22)20(27)16-7-8-17(23)18(24)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNOPCVCSMRVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6517013.png)
![3-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6517020.png)
![2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6517040.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6517044.png)
![3-(2,4-dichlorophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6517063.png)
![3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6517071.png)
![3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6517072.png)
![3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6517073.png)
![4-(4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide](/img/structure/B6517076.png)

![1-(3,4-dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6517084.png)
![1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6517090.png)
![1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6517104.png)
![N-(3,5-dichlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B6517109.png)
